molecular formula C20H17NO6S B2949475 2-((1-(2-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 367907-18-4

2-((1-(2-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2949475
CAS No.: 367907-18-4
M. Wt: 399.42
InChI Key: XBIPEYVODPDJRT-UHFFFAOYSA-N
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Description

2-((1-(2-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a synthetic succinimide derivative of significant interest in medicinal chemistry for developing novel therapeutic agents. Compounds featuring the 2,5-dioxopyrrolidine (succinimide) core have demonstrated a broad spectrum of promising biological activities in research settings. These include potent preliminary antibacterial effects against problematic pathogens such as Escherichia coli and Staphylococcus aureus , excellent anthelmintic activity against parasitic worms surpassing standard treatments like albendazole , and measurable cytotoxic potential, indicating value for anticancer research . The structure of this compound, which incorporates a benzoic acid moiety linked via a thioether bridge to the succinimide ring, is characteristic of agents used in activity-based protein profiling (ABPP) and the synthesis of antibody-drug conjugates (ADCs) . The presence of the ethoxycarbonyl group and the thioether linkage within its molecular architecture suggests its potential mechanism of action involves covalent interaction with biological thiols or active sites of enzymes, such as serine hydrolases . This makes it a valuable chemical probe for investigating enzyme function and for the selective targeting of proteins in complex proteomes. Researchers can leverage this compound as a key intermediate or precursor in designing new active molecules to combat multidrug-resistant bacterial and parasitic infections . It is supplied as a high-purity material for research applications. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

IUPAC Name

2-[1-(2-ethoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6S/c1-2-27-20(26)12-7-3-5-9-14(12)21-17(22)11-16(18(21)23)28-15-10-6-4-8-13(15)19(24)25/h3-10,16H,2,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIPEYVODPDJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(2-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a complex organic compound with significant potential in various biological applications, particularly in medicinal chemistry. Its unique structural features include a pyridine ring, a dioxopyrrolidinyl group, and an ethoxycarbonylphenyl group, making it a subject of interest for research into its biological activities.

  • IUPAC Name : 2-[1-(2-ethoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]thio]benzoic acid
  • Molecular Formula : C20H17NO6S
  • Molecular Weight : 399.42 g/mol
  • CAS Number : 459421-29-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent. The following sections detail specific findings regarding its biological mechanisms and effects.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. It is believed to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. It may also inhibit tumor growth by interfering with cell cycle progression.
  • Enzymatic Inhibition : The compound acts as an inhibitor of certain enzymes involved in cancer metabolism, which could enhance its efficacy as an anticancer agent.

Antimicrobial Studies

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate potency.

CompoundBacterial StrainMIC (µg/mL)
AStaphylococcus aureus16
BEscherichia coli32

Anticancer Studies

In vitro studies conducted on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) showed that the compound significantly reduced cell viability. The IC50 values were found to be around 15 µM for MCF-7 cells and 20 µM for HeLa cells.

Cell LineIC50 (µM)
MCF-715
HeLa20

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that the compound has a favorable safety profile with low cytotoxicity in non-cancerous cell lines. Further studies are needed to evaluate long-term effects and potential side effects.

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